Differential Cytotoxicity of Periplocoside M Versus Periplocin in Human Lung and Liver Cancer Cell Lines
Periplocoside M exhibits moderate cytotoxic activity against human A-549 lung adenocarcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values of 4.84 μM and 7.06 μM respectively . In contrast, within the same screening study of Periploca sepium constituents, periplocin demonstrated substantially higher potency against leukemia and liposarcoma cells, exhibiting the lowest IC50 among all isolated cardiac glycosides [1]. This indicates that periplocoside M possesses a distinct potency profile compared to the most active constituent periplocin, which may be advantageous for applications requiring moderate rather than maximal cytotoxicity.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | A-549: 4.84 μM; HepG2: 7.06 μM |
| Comparator Or Baseline | Periplocin: lowest IC50 against leukemia and liposarcoma cells (exact values not specified for these lines in this study) |
| Quantified Difference | Periplocin > Periplocoside M (rank-order potency: periplocin most potent among 5 tested glycosides) |
| Conditions | Human A-549 and HepG2 cancer cell lines; in vitro cytotoxicity assay |
Why This Matters
For researchers requiring a moderately cytotoxic pregnane glycoside with a narrower activity spectrum than periplocin, periplocoside M offers a distinct potency tier that may reduce off-target cytotoxicity in certain experimental contexts.
- [1] Lohberger B, Wagner S, Wohlmuth J, et al. Periplocin, the most anti-proliferative constituent of Periploca sepium, specifically kills liposarcoma cells by death receptor mediated apoptosis. Phytomedicine. 2018;51:162-170. View Source
